molecular formula C12H13NO2 B3023130 3-(7-Methyl-1h-indol-3-yl)propanoic acid CAS No. 33035-77-7

3-(7-Methyl-1h-indol-3-yl)propanoic acid

Cat. No. B3023130
CAS RN: 33035-77-7
M. Wt: 203.24 g/mol
InChI Key: ITGAJZHXKNHAMK-UHFFFAOYSA-N
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Description

3-(7-Methyl-1h-indol-3-yl)propanoic acid is an indol-3-yl carboxylic acid that is propionic acid substituted by a 1H-indol-3-yl group at position 3 . It belongs to the class of organic compounds known as indolyl carboxylic acids and derivatives .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a carboxylic acid chain linked to an indole ring . The molecular weight is 203.24 .


Physical And Chemical Properties Analysis

This compound is a powder with a melting point of 124-126 degrees Celsius . Its InChI code is 1S/C12H13NO2/c1-13-8-9(6-7-12(14)15)10-4-2-3-5-11(10)13/h2-5,8H,6-7H2,1H3,(H,14,15) .

Scientific Research Applications

Antimicrobial Activity

A study investigated the biological activity of Schiff bases derived from 2-(2-amino)-3-(1H-indol-3-yl)propanoic acid, a compound structurally related to 3-(7-Methyl-1H-indol-3-yl)propanoic acid. These compounds demonstrated significant antimicrobial activity, highlighting their potential in antimicrobial applications (Radhakrishnan, Balakrishnan, & Selvaraj, 2020).

Crystal Structure Analysis

The crystal structure of compounds related to this compound, such as (S)-2-amino-3-(1H-indol-3-yl)propanoic acid, has been analyzed. This research is crucial in understanding the molecular geometry and potential interactions, which is valuable in drug design and material sciences (Li, Liang, & Tai, 2009).

Hydroarylation for Biological and Pharmaceutical Fields

A study on the regioselective synthesis of 3,3-bis(indol-3-yl)propanoic acid derivatives through iron(III)-catalyzed hydroarylation highlighted its utility in biological and pharmaceutical fields. The high regioselectivity and yield of this method are significant for synthesizing bis(indol-3-yl) compounds, which are important in these domains (Kutubi & Kitamura, 2011).

Enantioselective Reactions in Organic Synthesis

Research demonstrated the enantioselective Friedel-Crafts alkylation of indoles with alpha,beta-unsaturated acyl phosphonates, producing methyl 3-(indol-3-yl)propanoates. This process is vital in organic synthesis, offering a pathway to synthesize enantioselective compounds (Bachu & Akiyama, 2010).

Corrosion Inhibition in Industrial Applications

A study focused on the use of Schiff bases derived from L-Tryptophan, which includes compounds related to this compound, as corrosion inhibitors for stainless steel. This research is significant in industrial applications, especially in acidic environments (Vikneshvaran & Velmathi, 2017).

Synthesis of Novel Compounds for Therapeutic Applications

Another research synthesized novel indole-based hybrid oxadiazole scaffolds, starting from 4-(1H-indol-3-yl)butanoic acid. These compounds were tested as urease inhibitors and showed potential as therapeutic agents in drug designing programs (Nazir et al., 2018).

Organometallic Analogues in Medicinal Chemistry

Research on the synthesis of organometallic analogues of antibiotic platensimycin included compounds like 3-{η(6)-(1, 2, 3, 4-tetrahydro-1-endo/exo-methyl-2-oxonaphthalen-1-yl)-tricarbonylchromium(0)}propanoic acid. This study is part of the growing field of medicinal organometallic chemistry, aiming to create substitutes for organic drug candidates (Patra, Merz, & Metzler-Nolte, 2012).

Antibacterial Activity of Bismuth(III) Indole-Carboxylato Complexes

A study synthesized bismuth(III) complexes derived from indole-carboxylic acids, including IPA-H=3-(1H-indol-3-yl)propanoic acid. These complexes were assessed for their anti-bacterial activity against Helicobacter pylori and Leishmania, showcasing their potential in antibacterial and anti-parasitic applications (Pathak et al., 2017).

Biochemical Analysis

Biochemical Properties

3-(7-Methyl-1h-indol-3-yl)propanoic acid plays a crucial role in biochemical reactions, particularly in the inhibition of serine protease . This compound interacts with various enzymes and proteins, including serine protease, by blocking its activation in response to thymidylate . This interaction is significant as it can influence various cellular processes and pathways. Additionally, this compound has been shown to inhibit DNA synthesis and cell growth, indicating its potential as a therapeutic agent .

Cellular Effects

The effects of this compound on cells are profound. It has been observed to block the interaction between mammalian cells and bladder cancer cells, potentially due to its ability to inhibit serine protease activation . This compound also exhibits toxicity towards both tumor and normal cells, although it is less toxic to normal tissues . The influence of this compound on cell signaling pathways, gene expression, and cellular metabolism is an area of active research, with studies indicating its potential to modify the regulatory domain of cancer cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to serine protease, inhibiting its activation and thereby blocking the interaction between mammalian cells and cancer cells . This inhibition can lead to changes in gene expression and cellular function, particularly in cancer cells. The compound’s ability to inhibit DNA synthesis further underscores its potential as a therapeutic agent .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. The compound’s ability to inhibit cell growth and DNA synthesis suggests that it may have lasting impacts on cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth and modifying cancer cell activity . At higher doses, it can cause toxicity and adverse effects, including potential carcinogenicity in transgenic animals . Understanding the dosage thresholds and toxic effects is crucial for developing safe and effective therapeutic applications of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to indole derivatives. It interacts with enzymes such as serine protease, influencing metabolic flux and metabolite levels . The compound’s role in inhibiting DNA synthesis and cell growth also suggests its involvement in pathways related to cell proliferation and cancer development .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for understanding its biological effects. This compound is likely transported via specific transporters or binding proteins that facilitate its movement across cellular membranes . Its accumulation in certain tissues, particularly those affected by cancer, may enhance its therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is a key factor in its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Understanding its localization can provide insights into its mechanisms of action and potential therapeutic applications .

properties

IUPAC Name

3-(7-methyl-1H-indol-3-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-8-3-2-4-10-9(5-6-11(14)15)7-13-12(8)10/h2-4,7,13H,5-6H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITGAJZHXKNHAMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CN2)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60302799
Record name 3-(7-methyl-1h-indol-3-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60302799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

33035-77-7
Record name NSC153679
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153679
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(7-methyl-1h-indol-3-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60302799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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